3-methyl-N-pyridin-2-yl-3-(2,2,2-trifluoroethyl)azetidine-1-carboxamide
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Description
3-methyl-N-pyridin-2-yl-3-(2,2,2-trifluoroethyl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-pyridin-2-yl-3-(2,2,2-trifluoroethyl)azetidine-1-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide.
Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group can be introduced through a nucleophilic substitution reaction using a pyridine derivative and an appropriate leaving group. Common reagents for this step include pyridine-2-carboxylic acid or pyridine-2-boronic acid, along with a coupling agent like N,N’-dicyclohexylcarbodiimide.
Addition of the Trifluoroethyl Group: The trifluoroethyl group can be introduced through a nucleoph
Properties
IUPAC Name |
3-methyl-N-pyridin-2-yl-3-(2,2,2-trifluoroethyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O/c1-11(6-12(13,14)15)7-18(8-11)10(19)17-9-4-2-3-5-16-9/h2-5H,6-8H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQOESYVMVVBSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)NC2=CC=CC=N2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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